![molecular formula C18H20N2O2 B1490660 2-{[(3,5-Dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione CAS No. 1241674-88-3](/img/structure/B1490660.png)
2-{[(3,5-Dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
Overview
Description
Scientific Research Applications
Exposure to Heterocyclic Amines in Foods Research has shown that humans are exposed to heterocyclic amines (HCAs) through consumption of cooked meats. HCAs such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) are formed during the cooking process and have been studied for their potential carcinogenic effects. Studies suggest that these compounds may be linked to an increased risk of cancer, highlighting the importance of understanding the mechanisms of HCA formation and metabolism to potentially mitigate health risks associated with dietary exposure (Wakabayashi et al., 1993).
Biomonitoring of Carcinogenic Compounds Another avenue of research involves biomonitoring to assess human exposure to carcinogenic compounds. For example, studies have developed methodologies for detecting carcinogenic tryptophan pyrolysis products in human bodily fluids, such as bile and urine, which can serve as indicators of exposure levels to these potentially harmful compounds. Such research is crucial for understanding how these substances are absorbed, metabolized, and excreted in humans, and could inform strategies for reducing exposure and associated health risks (Manabe & Wada, 1990).
Future Directions
properties
IUPAC Name |
4-[(3,5-dimethylanilino)methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-10-5-11(2)7-14(6-10)19-9-20-17(21)15-12-3-4-13(8-12)16(15)18(20)22/h3-7,12-13,15-16,19H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPIJIHWIQTZNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCN2C(=O)C3C4CC(C3C2=O)C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3,5-Dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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